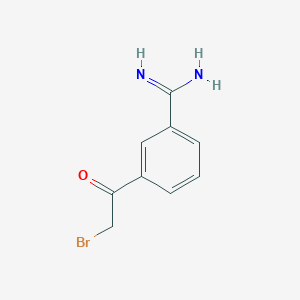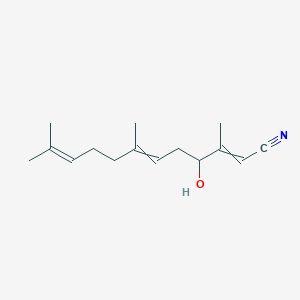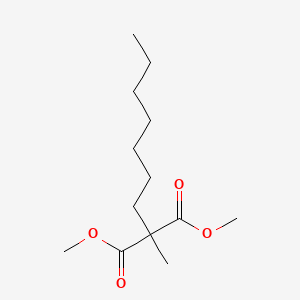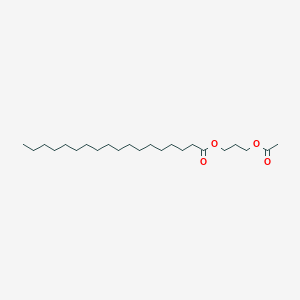
3-(Acetyloxy)propyl octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is derived from octadecanoic acid (stearic acid) and glycerol, where the hydroxyl groups of glycerol are acetylated.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)propyl octadecanoate typically involves the esterification of octadecanoic acid with glycerol, followed by acetylation of the hydroxyl groups. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The general reaction conditions include heating the reactants under reflux to ensure complete esterification and acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of acid catalysts like sulfuric acid or solid acid catalysts can facilitate the esterification process. The acetylation step can be optimized using acetic anhydride and a base catalyst to ensure high conversion rates.
化学反応の分析
Types of Reactions
3-(Acetyloxy)propyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of aqueous acid or base to yield octadecanoic acid and glycerol derivatives.
Transesterification: The compound can react with other alcohols to form different esters.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and ketones.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octadecanoic acid and glycerol derivatives.
Transesterification: New esters and glycerol derivatives.
Oxidation: Carboxylic acids and ketones.
科学的研究の応用
3-(Acetyloxy)propyl octadecanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and acetylation reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in formulations for controlled drug release and as an excipient in pharmaceutical preparations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
作用機序
The mechanism of action of 3-(Acetyloxy)propyl octadecanoate involves its hydrolysis to release octadecanoic acid and glycerol derivatives. These products can interact with various molecular targets and pathways, including lipid metabolism enzymes and cellular membranes. The acetyl groups can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules.
類似化合物との比較
Similar Compounds
- 2,3-Bis(acetyloxy)propyl stearate
- Glycerol, 1-octadecanoate, diacetate
- 1,2-Diaceto-3-stearin
Uniqueness
3-(Acetyloxy)propyl octadecanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Its dual acetylation and long-chain fatty acid moiety make it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
特性
CAS番号 |
96190-26-0 |
|---|---|
分子式 |
C23H44O4 |
分子量 |
384.6 g/mol |
IUPAC名 |
3-acetyloxypropyl octadecanoate |
InChI |
InChI=1S/C23H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23(25)27-21-18-20-26-22(2)24/h3-21H2,1-2H3 |
InChIキー |
QAVKJMVIVIPHGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



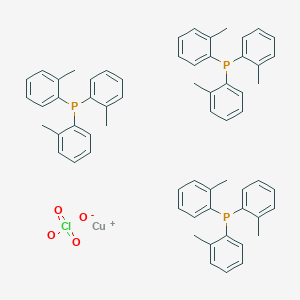
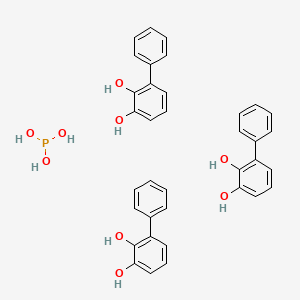

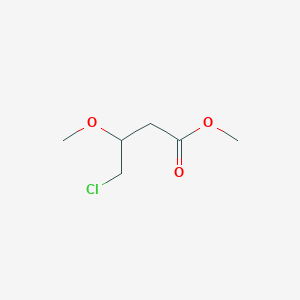


![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
